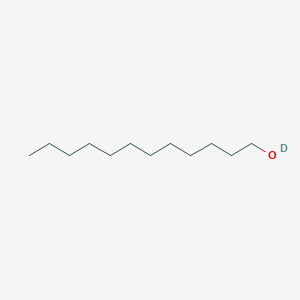

Methyl 4-anilino-3-methylpiperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

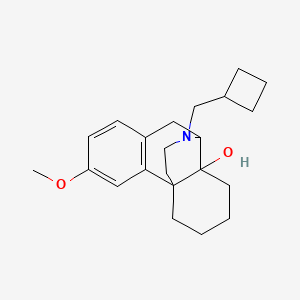

4-アニリノ-3-メチルピペリジン-4-カルボン酸メチルは、ピペリジン誘導体のクラスに属する化学化合物です。この化合物は、化学、生物学、医学、産業など、さまざまな分野で多様な用途があることで知られています。それは、アニリン基とメチルエステル基で置換されたピペリジン環を含むユニークな構造によって特徴付けられます。

準備方法

合成経路と反応条件

4-アニリノ-3-メチルピペリジン-4-カルボン酸メチルの合成は、通常、4-アニリノ-3-メチルピペリジンとクロロギ酸メチルとの反応を含みます。反応は、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。 反応混合物はその後、室温で数時間撹拌して、出発物質から目的の生成物への完全な変換を確保します .

工業生産方法

工業規模の生産では、4-アニリノ-3-メチルピペリジン-4-カルボン酸メチルの合成は、連続フロー反応器を使用することで最適化できます。この方法は、温度や圧力などの反応条件をより適切に制御できるため、最終製品の収率と純度が向上します。 さらに、自動システムの使用は、人為的ミスのリスクを軽減し、生産プロセスの全体的な効率を向上させることができます .

化学反応の分析

反応の種類

4-アニリノ-3-メチルピペリジン-4-カルボン酸メチルは、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化し、対応するカルボン酸を形成することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、エステル基をアルコールに変換することができます。

一般的な試薬と条件

酸化: 水性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

生成される主要な生成物

酸化: カルボン酸。

還元: アルコール。

置換: 置換ピペリジン誘導体.

科学研究における用途

4-アニリノ-3-メチルピペリジン-4-カルボン酸メチルは、科学研究にいくつかの用途があります。

化学: 医薬品や農薬を含むさまざまな有機化合物の合成における反応物質として使用されます。

生物学: 酵素阻害と受容体結合アッセイの研究に使用されます。

医学: 鎮痛剤および麻酔薬としての可能性のある用途について調査されています。

科学的研究の応用

Methyl 4-anilino-3-methylpiperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and receptor binding assays.

Medicine: Investigated for its potential use as an analgesic and anesthetic agent.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

作用機序

4-アニリノ-3-メチルピペリジン-4-カルボン酸メチルの作用機序は、オピオイド受容体などの特定の分子標的との相互作用を含みます。この化合物はこれらの受容体に結合し、鎮痛作用と麻酔作用をもたらす細胞内シグナル伝達経路の活性化につながります。 この化合物のさまざまな受容体サブタイプに対する結合親和性と選択性は、その薬理学的プロファイルを決定する上で重要な役割を果たします .

類似の化合物との比較

類似の化合物

- ピペリジン-4-カルボン酸メチル

- ロフェンタニル

- カルフェンタニル

独自性

4-アニリノ-3-メチルピペリジン-4-カルボン酸メチルは、ピペリジン環における特定の置換パターンにより、独特の化学的および薬理学的特性を備えています。 類似の化合物と比較して、オピオイド受容体に対する結合親和性と選択性が異なり、研究と潜在的な治療用途のための貴重な化合物となっています .

類似化合物との比較

Similar Compounds

- Methyl piperidine-4-carboxylate

- Lofentanil

- Carfentanil

Uniqueness

Methyl 4-anilino-3-methylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and pharmacological properties. Compared to similar compounds, it exhibits a different binding affinity and selectivity for opioid receptors, making it a valuable compound for research and potential therapeutic applications .

特性

分子式 |

C14H20N2O2 |

|---|---|

分子量 |

248.32 g/mol |

IUPAC名 |

methyl 4-anilino-3-methylpiperidine-4-carboxylate |

InChI |

InChI=1S/C14H20N2O2/c1-11-10-15-9-8-14(11,13(17)18-2)16-12-6-4-3-5-7-12/h3-7,11,15-16H,8-10H2,1-2H3 |

InChIキー |

PPYCOHQKAGCQAR-UHFFFAOYSA-N |

正規SMILES |

CC1CNCCC1(C(=O)OC)NC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)

![(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one](/img/structure/B12294925.png)

![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)

![(2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one](/img/structure/B12294948.png)

![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)

![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)

![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)

![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)